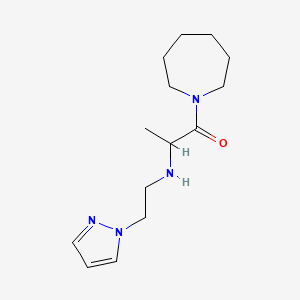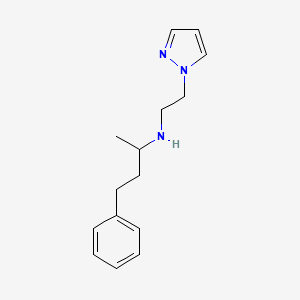![molecular formula C14H12N4O2S B7572018 N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine, commonly known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in regulating the immune response, inflammation, cell proliferation, and survival. Dysregulation of NF-κB has been associated with various diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has been shown to have potential therapeutic applications in these diseases.
Wirkmechanismus
TPCA-1 inhibits the activity of the IKKβ kinase, which is a key component of the NF-κB signaling pathway. This prevents the activation of NF-κB and the subsequent transcription of genes involved in inflammation, cell proliferation, and survival. TPCA-1 has been shown to have a high selectivity for IKKβ and does not affect other kinases.
Biochemical and Physiological Effects:
Inhibition of NF-κB by TPCA-1 has been shown to have various biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines and chemokines, inhibits cell proliferation and survival, and induces apoptosis in cancer cells. TPCA-1 has also been shown to improve endothelial function and reduce oxidative stress in animal models of sepsis and acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for its target kinase. TPCA-1 has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, TPCA-1 has some limitations for lab experiments. It is a potent inhibitor that can have off-target effects at high concentrations. TPCA-1 is also not suitable for long-term studies due to its cytotoxicity.
Zukünftige Richtungen
There are several future directions for research on TPCA-1. One direction is to investigate its potential use in combination therapies with other drugs. TPCA-1 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. Another direction is to develop more potent and selective inhibitors of IKKβ that can be used for long-term studies. Finally, TPCA-1 can be further investigated for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections.
Synthesemethoden
TPCA-1 can be synthesized using a multi-step process involving the condensation of 2-aminobenzonitrile with ethyl 2-bromoacetate, followed by cyclization with sulfur and nitrogen nucleophiles. The final product is obtained after nitration and reduction steps.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and metastasis of cancer cells, reduce inflammation in autoimmune disorders, and improve outcomes in sepsis and acute lung injury. TPCA-1 has also been investigated for its potential use in combination therapies with other drugs.
Eigenschaften
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-18(20)11-3-1-10(2-4-11)5-7-15-13-12-6-8-21-14(12)17-9-16-13/h1-4,6,8-9H,5,7H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRWXDBLBJCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C3C=CSC3=NC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)


![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)

![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
